molecular formula C11H12BrClN2O4 B13492827 Tert-butyl (4-bromo-2-chloro-6-nitrophenyl)carbamate

Tert-butyl (4-bromo-2-chloro-6-nitrophenyl)carbamate

Cat. No.: B13492827
M. Wt: 351.58 g/mol
InChI Key: HIPITGAHNVWAKB-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo, a chloro, and a nitro group attached to a phenyl ring, which is further connected to a carbamate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate typically involves the reaction of 4-bromo-2-chloro-6-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

4-bromo-2-chloro-6-nitroaniline+tert-butyl chloroformatetert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate\text{4-bromo-2-chloro-6-nitroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate} 4-bromo-2-chloro-6-nitroaniline+tert-butyl chloroformate→tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl carbamates.

    Reduction: tert-Butyl N-(4-amino-2-chloro-6-nitrophenyl)carbamate.

    Hydrolysis: 4-bromo-2-chloro-6-nitroaniline and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that releases active compounds under specific conditions.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and electrostatic interactions with target proteins. The carbamate group can be hydrolyzed to release the active amine, which can modulate the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(4-chlorophenyl)carbamate
  • tert-Butyl N-(4-nitrophenyl)carbamate

Uniqueness

tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate is unique due to the presence of multiple substituents on the phenyl ring, which confer distinct reactivity and biological activity. The combination of bromo, chloro, and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H12BrClN2O4

Molecular Weight

351.58 g/mol

IUPAC Name

tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate

InChI

InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-9-7(13)4-6(12)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16)

InChI Key

HIPITGAHNVWAKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]

Origin of Product

United States

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